molecular formula C17H21NO2S B291025 N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide

N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide

Cat. No. B291025
M. Wt: 303.4 g/mol
InChI Key: SKXMTVZOFRJIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, also known as NBQX, is a chemical compound that has been widely studied for its potential applications in scientific research. NBQX belongs to a class of compounds known as AMPA receptor antagonists, which have been shown to play a significant role in the regulation of neurotransmitter activity in the brain.

Scientific Research Applications

N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the most significant applications of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide is in the study of the AMPA receptor, which is a type of glutamate receptor that plays a critical role in the regulation of synaptic plasticity and memory formation. By blocking the activity of the AMPA receptor, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be used to study the role of this receptor in various physiological and pathological processes.

Mechanism of Action

N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and blocking the activity of glutamate, which is the primary neurotransmitter that activates the receptor. By blocking the activity of the AMPA receptor, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can modulate the activity of other neurotransmitter systems in the brain, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide are complex and multifaceted, and depend on a variety of factors including the dose, route of administration, and the specific brain regions targeted. Some of the most significant effects of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in lab experiments is its specificity for the AMPA receptor, which allows researchers to selectively target this receptor without affecting other neurotransmitter systems. Additionally, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide is relatively easy to synthesize and can be administered using a variety of routes, including intraperitoneal injection and intracerebroventricular injection.
However, there are also some limitations to using N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in lab experiments. One of the most significant limitations is the potential for off-target effects, as N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can also bind to other receptors in the brain in addition to the AMPA receptor. Additionally, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, including the development of more selective AMPA receptor antagonists, the investigation of the role of the AMPA receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide in these disorders. Additionally, future research could focus on the development of new methods for administering N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, such as the use of targeted drug delivery systems to improve its efficacy and minimize its off-target effects.
Conclusion
In conclusion, N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, or N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide, is a chemical compound that has been widely studied for its potential applications in scientific research. N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide acts as a competitive antagonist of the AMPA receptor, blocking the activity of glutamate and modulating the activity of other neurotransmitter systems in the brain. While N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide has many advantages for use in lab experiments, there are also some limitations to its use, and future research will be needed to fully explore its potential applications in neuroscience and beyond.

Synthesis Methods

N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-sec-butylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure N-(2-sec-butylphenyl)-4-methylbenzenesulfonamide.

properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-4-14(3)16-7-5-6-8-17(16)18-21(19,20)15-11-9-13(2)10-12-15/h5-12,14,18H,4H2,1-3H3

InChI Key

SKXMTVZOFRJIFN-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.